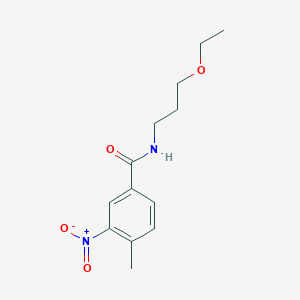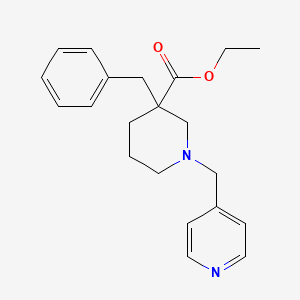
2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-methoxy-1-methylethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacrylate often involves regioselective coupling and Knoevenagel condensation processes. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates can be synthesized via regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good yields and showcasing a method that might be adaptable for the synthesis of our target compound (Arfaoui & Amri, 2009).
Molecular Structure Analysis
The molecular structure of cyanoacrylate compounds and their derivatives, including 2-methoxyethyl phenylcyanoacrylates, has been extensively studied through methods such as IR, 1H, and 13C NMR. These studies provide insight into the molecular geometry, electronic structure, and the influence of substituents on the overall molecular architecture, essential for understanding the behavior and reactivity of the compound under investigation (Byk et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of similar cyanoacrylate compounds reveal their reactivity towards polymerization and copolymerization, indicating potential applications in adhesive and coating technologies. For example, trisubstituted ethylenes, including methyl and methoxy ring-trisubstituted phenylcyanoacrylates, have been prepared and copolymerized with styrene, revealing insights into their chemical behavior and potential for creating materials with tailored properties (Kaffey et al., 2021).
Physical Properties Analysis
The physical properties, such as the softening and glass transition temperatures of cyanoacrylate polymers, vary significantly with the side chain's nature. For instance, ethoxyethyl cyanoacrylate has been shown to exhibit lower softening and glass transition temperatures compared to its methyl, ethyl, or isobutyl counterparts, suggesting that the physical properties of our compound could be significantly influenced by its unique ethoxy and methoxy substituents (Tseng, Hyon, & Ikada, 1990).
Chemical Properties Analysis
The chemical properties of cyanoacrylates, such as their adhesive characteristics, can be tailored through modifications in their synthesis. For instance, modifying the conventional synthesis method for 2-cyanoacrylate monomers has been shown to impact the adhesive properties of the cyanoacrylate monomers and the resultant polymers, suggesting a pathway to enhance the chemical properties of our target compound for specific applications (Tseng, Hyon, & Ikada, 1990).
Propiedades
IUPAC Name |
1-methoxypropan-2-yl (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-4-22-14-7-11(6-13(17)15(14)19)5-12(8-18)16(20)23-10(2)9-21-3/h5-7,10,19H,4,9H2,1-3H3/b12-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYKOHLDPYEQCP-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)OC(C)COC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)OC(C)COC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxypropan-2-yl (2Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4542838.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-chloro-2-thienyl)acrylonitrile](/img/structure/B4542847.png)

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4542867.png)
![8-(3-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4542879.png)
![N-[4-(aminosulfonyl)phenyl]-4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4542884.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4542887.png)



![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopentylbutanamide](/img/structure/B4542925.png)

![N,N-dibenzyl-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4542940.png)
![4-chloro-N-{2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl}benzamide](/img/structure/B4542942.png)